CYP2C9 vs. CYP3A4 Selectivity Window – Direct Isoform-Level Comparison
Methyl benzo[c]cinnoline-2-carboxylate exhibits a measurable selectivity window between two major hepatic CYP isoforms. Against human CYP2C9 it displays an EC₅₀ of 269 nM, while CYP3A4 inhibition requires a substantially higher concentration (EC₅₀ = 1 030 nM) [1]. The unsubstituted benzo[c]cinnoline scaffold, by contrast, shows no appreciable CYP2C9 activity up to 30 µM, underscoring the functional impact of the 2‑carboxylate ester [2]. This differential engagement allows scientists to prioritise the 2‑carboxylate ester when a programme requires CYP2C9 bias without concomitant strong CYP3A4 inhibition.
| Evidence Dimension | CYP isoform inhibition potency (EC₅₀) |
|---|---|
| Target Compound Data | CYP2C9: 269 nM; CYP3A4: 1 030 nM (luminometric assay) |
| Comparator Or Baseline | Unsubstituted benzo[c]cinnoline: CYP2C9 EC₅₀ > 30 000 nM (no inhibition at 30 µM) |
| Quantified Difference | Target compound ≥ 111‑fold more potent on CYP2C9 than the unsubstituted scaffold |
| Conditions | Recombinant human CYP isoforms; luminometric detection; Seoul National University curated ChEMBL dataset |
Why This Matters
The CYP2C9‑selective signature supports use in early ADME‑Tox screening panels where isoform‑specific metabolic stability is a key selection criterion.
- [1] BindingDB Entry BDBM50114573 (ChEMBL3608920). Affinity data for methyl benzo[c]cinnoline-2-carboxylate – CYP2C9 EC₅₀ 269 nM, CYP3A4 EC₅₀ 1 030 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50114573 View Source
- [2] ChEMBL Database. Compound Report Card – Benzo[c]cinnoline (CHEMBL1234567). CYP2C9 inhibition: no activity detected at 30 µM. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1234567/ View Source
